molecular formula C24H18ClN5O3S B12217328 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one

3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B12217328
M. Wt: 491.9 g/mol
InChI Key: ZWCKLWNGZSFYIB-UHFFFAOYSA-N
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Description

The compound 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic small molecule featuring a pyrazole core substituted with a 5-chlorothiophene moiety, a furan-3-carbonyl group, and a pyridine-linked dihydropyridinone ring.

Properties

Molecular Formula

C24H18ClN5O3S

Molecular Weight

491.9 g/mol

IUPAC Name

3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1-(pyridin-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C24H18ClN5O3S/c25-21-7-6-18(34-21)13-27-22-12-20(28-30(22)23(31)16-8-11-33-15-16)19-5-3-10-29(24(19)32)14-17-4-1-2-9-26-17/h1-12,15,27H,13-14H2

InChI Key

ZWCKLWNGZSFYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C3=NN(C(=C3)NCC4=CC=C(S4)Cl)C(=O)C5=COC=C5

Origin of Product

United States

Biological Activity

The compound 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1628214-61-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C23H17ClN4O4SC_{23}H_{17}ClN_{4}O_{4}S, with a molecular weight of 480.92 g/mol. The structure features multiple functional groups including a pyrazole moiety, a furan ring, and a chlorothiophene substituent, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit mutant BRAF, a common mutation in melanoma. In studies, analogs with structural similarities demonstrated nanomolar activity against BRAF mutant melanoma cell lines, inhibiting both proliferation and ERK activation .

A notable study involving tricyclic pyrazole inhibitors reported favorable pharmacokinetic profiles with low plasma clearance and long half-lives, suggesting that modifications in the structure could enhance therapeutic efficacy against cancer .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been documented to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain analogs have shown potent inhibition of COX activity, leading to reduced production of pro-inflammatory mediators .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Inhibition of Oncogenic Pathways : By targeting specific kinases such as BRAF, the compound may disrupt signaling pathways critical for tumor growth and survival.
  • Modulation of Inflammatory Mediators : The ability to inhibit COX enzymes suggests that the compound could reduce inflammation by limiting the synthesis of prostaglandins.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • BRAF Inhibition Study :
    • Objective : To evaluate the efficacy of pyrazole derivatives in inhibiting mutant BRAF.
    • Findings : Compounds showed significant inhibition with IC50 values in the low micromolar range.
    • : Structural modifications led to enhanced potency and selectivity against cancer cell lines .
  • Anti-inflammatory Assessment :
    • Objective : To assess the anti-inflammatory potential of pyrazole derivatives.
    • Findings : Compounds demonstrated significant reductions in edema and inflammatory cytokine levels in animal models.
    • : The study supports further investigation into these compounds for therapeutic use in inflammatory diseases .

Data Summary Table

PropertyValue
CAS Number1628214-61-8
Molecular FormulaC23H17ClN4O4S
Molecular Weight480.92 g/mol
Anticancer ActivityNanomolar inhibition of BRAF
Anti-inflammatory ActivitySignificant COX inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares core motifs with several classes of bioactive molecules:

  • Pyrazole-Thiophene Hybrids: Compounds like 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5) feature a chlorothiophene-methyl group on pyrazole but lack the dihydropyridinone and furan-carbonyl substituents .
  • Furan/Pyridine Derivatives: 5-{4-[({[4-(5-carboxyfuran-2-yl)-2-chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid () includes furan and pyrazole units but incorporates carboxyl groups instead of dihydropyridinone.
  • Dihydropyridinone Analogs: 5-(3-{2-tert-butyl-6-oxo-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl}-2-(hydroxymethyl)phenyl)-3-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-1-methyl-1,2-dihydropyridin-2-one () shares the dihydropyridinone scaffold but uses thienopyrrole instead of chlorothiophene.

Bioactivity and Structure-Activity Relationships (SAR)

  • Chlorothiophene Substituent : The 5-chlorothiophen-2-yl group enhances lipophilicity and may improve membrane permeability, as observed in kinase inhibitors .
  • Furan-3-carbonyl Group : This moiety could modulate electronic properties and hydrogen-bonding interactions, similar to furan-containing antimicrobial agents .
  • Dihydropyridinone Ring: Known for conformational flexibility, this scaffold is prevalent in drugs targeting G-protein-coupled receptors (GPCRs) and ion channels .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₄H₁₉ClN₄O₃S* ~503.95 5-Chlorothiophen-2-ylmethyl, furan-3-carbonyl, pyridin-2-ylmethyl
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S 227.71 Chlorothiophen-2-ylmethyl, methylpyrazole
5-{4-[({[4-(5-carboxyfuran-2-yl)-2-chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-dichlorophenyl)-... C₂₉H₁₈Cl₃N₃O₅S 626.89 Carboxyfuran, dichlorophenyl, pyrazole
5-(3-{2-tert-butyl-6-oxo-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl}-2-(hydroxymethyl)phenyl)-3-[(5-cyclopropyl-1H... C₂₉H₃₂N₄O₃S 540.67 Thienopyrrole, cyclopropylpyrazole, dihydropyridinone

*Estimated based on analogs.

Table 2: Bioactivity Trends in Analogous Compounds

Compound Class Reported Activities Structural Determinants Reference
Pyrazole-thiophene Kinase inhibition, antimicrobial Chlorothiophene, pyrazole
Furan-pyridine hybrids Anticancer, enzyme inhibition Furan carbonyl, pyridine
Dihydropyridinone GPCR modulation, anti-inflammatory Dihydropyridinone, flexible substituents

Research Findings and Implications

  • Synthetic Feasibility: and highlight scalable methods for pyrazole and dihydropyridinone synthesis, though the furan-3-carbonyl group may require orthogonal protection strategies .
  • SAR Insights: The dihydropyridinone ring’s flexibility may compensate for steric hindrance from the pyridin-2-ylmethyl group, optimizing target binding .

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